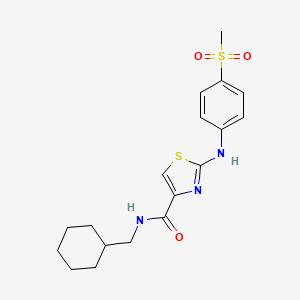
N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a compound belonging to the class of thiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H23N3O3S2
- Molecular Weight : 393.52 g/mol
- Purity : Typically 95% .
Thiazole derivatives, including this compound, exhibit various mechanisms of action, primarily through interactions with biological targets involved in disease processes. These compounds often function as inhibitors of key enzymes or receptors, influencing pathways related to cancer, bacterial infections, and other conditions.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives possess significant antibacterial properties, particularly against Mycobacterium tuberculosis. The compound's structural features allow it to interact effectively with bacterial targets, leading to inhibition of bacterial growth. In a study evaluating a series of 2-aminothiazoles, compounds with similar structures showed sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis .
Antitumor Activity
Thiazole derivatives have been explored for their potential as anticancer agents. The presence of specific substituents on the thiazole ring can enhance cytotoxicity against cancer cell lines. For instance, structural modifications in the phenyl ring significantly impact the activity against various cancer types. In vitro studies have shown that certain thiazole analogs exhibit potent antiproliferative effects with IC50 values in the low micromolar range .
Case Studies
- Study on Antitumor Efficacy : A recent investigation into a thiazole derivative similar to this compound revealed promising results in inhibiting cell proliferation in A-431 and Jurkat cell lines. The compound demonstrated an IC50 value significantly lower than that of the standard drug doxorubicin .
- Antibacterial Evaluation : Another study assessed the antibacterial activity of thiazole derivatives against M. tuberculosis, confirming that structural variations at the C-2 and C-4 positions significantly influenced efficacy. The findings indicated that certain lipophilic substitutions enhanced selectivity and activity against mycobacterial species .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is highly dependent on their chemical structure. Key observations include:
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-26(23,24)15-9-7-14(8-10-15)20-18-21-16(12-25-18)17(22)19-11-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFXTHOHJPUQRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














